molecular formula C15H14Cl2O4 B14258617 Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy- CAS No. 403657-31-8

Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy-

Cat. No.: B14258617
CAS No.: 403657-31-8
M. Wt: 329.2 g/mol
InChI Key: JRUFYFHVMRRVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,1’-[methylenebis(oxy)]bis[4-chloro-3-methoxy-] is an organic compound with the molecular formula C15H16Cl2O4. This compound is characterized by the presence of two benzene rings connected by a methylene bridge, with each benzene ring substituted by a chloro and a methoxy group. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-[methylenebis(oxy)]bis[4-chloro-3-methoxy-] typically involves the reaction of 4-chloro-3-methoxyphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two benzene rings. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts, such as acids or bases, can further enhance the reaction rate and yield. The final product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-[methylenebis(oxy)]bis[4-chloro-3-methoxy-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced products.

    Substitution: The chloro and methoxy groups on the benzene rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and other reduced products.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Benzene, 1,1’-[methylenebis(oxy)]bis[4-chloro-3-methoxy-] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-[methylenebis(oxy)]bis[4-chloro-3-methoxy-] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,1’-[methylenebis(oxy)]bis[3-methoxy-]
  • Benzene, 1,1’-[oxybis(methylene)]bis-
  • Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-

Uniqueness

Benzene, 1,1’-[methylenebis(oxy)]bis[4-chloro-3-methoxy-] is unique due to the presence of both chloro and methoxy groups on the benzene rings, which confer distinct chemical and physical properties

Properties

CAS No.

403657-31-8

Molecular Formula

C15H14Cl2O4

Molecular Weight

329.2 g/mol

IUPAC Name

1-chloro-4-[(4-chloro-3-methoxyphenoxy)methoxy]-2-methoxybenzene

InChI

InChI=1S/C15H14Cl2O4/c1-18-14-7-10(3-5-12(14)16)20-9-21-11-4-6-13(17)15(8-11)19-2/h3-8H,9H2,1-2H3

InChI Key

JRUFYFHVMRRVOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCOC2=CC(=C(C=C2)Cl)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.